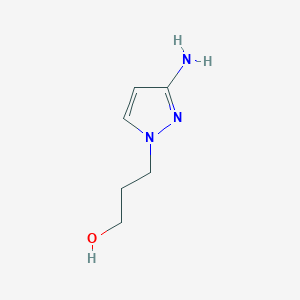

3-(3-amino-1H-pyrazol-1-yl)propan-1-ol

Description

BenchChem offers high-quality 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-aminopyrazol-1-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c7-6-2-4-9(8-6)3-1-5-10/h2,4,10H,1,3,5H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQIOGDSNYJYBTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1N)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679145 | |

| Record name | 3-(3-Amino-1H-pyrazol-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003011-38-8 | |

| Record name | 3-Amino-1H-pyrazole-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003011-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Amino-1H-pyrazol-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol

Introduction: The Significance of N-Substituted Aminopyrazoles in Drug Discovery

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Among these, the 3-aminopyrazole moiety is of particular interest as it serves as a versatile pharmacophore for the design of various kinase inhibitors, which are at the forefront of targeted cancer therapies.[2] The strategic functionalization of the pyrazole ring, particularly at the N1 position, allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The introduction of a hydroxypropyl group, as in 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol, can enhance solubility and provide a handle for further chemical modification, making it a valuable building block in the synthesis of more complex drug candidates. This guide provides a comprehensive overview of a robust synthetic approach to this important intermediate, delving into the underlying chemical principles and offering practical, field-proven insights for researchers in drug development.

Strategic Approaches to the Synthesis of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol

The synthesis of the target molecule can be logically dissected into two primary transformations: the formation of the 3-aminopyrazole core and the subsequent N1-alkylation with the 3-hydroxypropyl side chain.

Formation of the 3-Aminopyrazole Core

Several reliable methods exist for the construction of the 3-aminopyrazole ring. Two of the most common and versatile approaches are:

-

Condensation of Hydrazine with β-Ketonitriles: This is a widely employed method where a β-ketonitrile reacts with hydrazine or a hydrazine salt. The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the nitrile group.

-

Reaction of Hydrazine with α,β-Unsaturated Nitriles: This approach utilizes α,β-unsaturated nitriles bearing a leaving group at the β-position. The reaction with hydrazine leads to the formation of the 3-aminopyrazole ring. A classic example is the synthesis of the parent 3-aminopyrazole from acrylonitrile and hydrazine. Another variation involves the reaction of hydrazine with 2,3-halosubstituted propionitriles.[3]

N1-Alkylation of the 3-Aminopyrazole Ring

The introduction of the 3-hydroxypropyl group onto the N1 position of the pyrazole ring is a critical step that requires careful consideration of regioselectivity. The pyrazole ring has two nitrogen atoms, and alkylation can potentially occur at either N1 or N2. For 3-aminopyrazole, N1-alkylation is generally favored due to steric and electronic factors. The use of a base is typically required to deprotonate the pyrazole ring, generating a more nucleophilic pyrazolate anion, which then reacts with an appropriate alkylating agent.

Proposed Synthetic Route and Detailed Experimental Protocol

Based on established methodologies, a reliable two-step synthetic route is proposed. The first step involves the synthesis of the 3-aminopyrazole core, followed by N1-alkylation.

Overall Synthetic Workflow

Caption: Proposed two-step synthesis of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol.

Step 1: Synthesis of 3-Aminopyrazole

This protocol is adapted from a well-established procedure for the synthesis of 3-aminopyrazole from acrylonitrile and hydrazine.

Materials:

-

Acrylonitrile

-

Hydrazine hydrate (72% aqueous solution)

-

Sulfuric acid (95%)

-

Absolute ethanol

-

Sodium bicarbonate

-

p-Toluenesulfonyl chloride

-

Benzene

-

Diethyl ether

Procedure:

-

Preparation of β-Cyanoethylhydrazine: In a two-necked flask, add hydrazine hydrate. Gradually add acrylonitrile with stirring over 2 hours, maintaining the temperature at 30-35 °C with occasional cooling. After the addition is complete, remove water by distillation under reduced pressure to obtain β-cyanoethylhydrazine.

-

Cyclization to 3-Amino-3-pyrazoline sulfate: In a separate flask, add 95% sulfuric acid and cool. Add absolute ethanol dropwise, maintaining the temperature at 35 °C. To this acidic solution, add a solution of β-cyanoethylhydrazine in absolute ethanol with vigorous stirring. The mixture will warm spontaneously. Maintain the temperature at 88-90 °C for 3 minutes until crystallization begins. Gradually cool the mixture to 25 °C and let it stand for 15-20 hours. Collect the crystals by filtration, wash with absolute ethanol and then ether, and dry to obtain 3-amino-3-pyrazoline sulfate.

-

Oxidation to 3-Aminopyrazole: Prepare a solution of 3-amino-3-pyrazoline sulfate in water. Add sodium bicarbonate gradually with stirring. Increase the stirring speed and add a solution of p-toluenesulfonyl chloride in benzene. After the reaction is complete, separate the aqueous layer and extract it with benzene. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or recrystallization to yield 3-aminopyrazole.

Step 2: N1-Alkylation to Yield 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol

This is a proposed protocol based on general procedures for the N-alkylation of pyrazoles.

Materials:

-

3-Aminopyrazole

-

3-Bromo-1-propanol

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 3-aminopyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq). Stir the suspension at room temperature for 30 minutes.

-

Alkylation: Add 3-bromo-1-propanol (1.2 eq) dropwise to the reaction mixture. Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol.

Mechanistic Insights

Mechanism of 3-Aminopyrazole Formation

The formation of the 3-aminopyrazole ring from β-cyanoethylhydrazine in the presence of acid involves a cyclization followed by oxidation. The acid protonates the nitrile group, making it more susceptible to nucleophilic attack by the terminal nitrogen of the hydrazine moiety. The subsequent elimination of water and oxidation leads to the aromatic pyrazole ring.

Caption: Simplified mechanism of 3-aminopyrazole formation from β-cyanoethylhydrazine.

Mechanism of N1-Alkylation

The N-alkylation of 3-aminopyrazole proceeds via a standard SN2 mechanism. The base deprotonates the pyrazole ring, forming the pyrazolate anion, which is a potent nucleophile. This anion then attacks the electrophilic carbon of 3-bromo-1-propanol, displacing the bromide ion and forming the C-N bond at the N1 position.

Characterization Data

The following table summarizes the key physicochemical properties and predicted spectral data for 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁N₃O | [4] |

| Molecular Weight | 141.17 g/mol | [4] |

| Monoisotopic Mass | 141.09021 Da | [4] |

| Predicted ¹H NMR | δ (ppm): 7.3-7.5 (d, 1H, pyrazole-H), 5.6-5.8 (d, 1H, pyrazole-H), 4.1-4.3 (t, 2H, N-CH₂), 3.5-3.7 (t, 2H, O-CH₂), 1.9-2.1 (m, 2H, CH₂), ~4.0 (br s, 2H, NH₂), ~3.0 (br s, 1H, OH) | Predicted based on analogous structures |

| Predicted ¹³C NMR | δ (ppm): ~155 (C-NH₂), ~135 (pyrazole-CH), ~95 (pyrazole-CH), ~60 (O-CH₂), ~50 (N-CH₂), ~35 (CH₂) | Predicted based on analogous structures |

| Predicted MS (ESI+) | m/z: 142.0975 [M+H]⁺ | [4] |

Note: The NMR data are predicted values based on the analysis of similar N-alkylated 3-aminopyrazole structures and standard chemical shift ranges. Experimental verification is recommended.

Conclusion and Future Outlook

This technical guide outlines a robust and well-precedented synthetic strategy for obtaining 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol, a valuable building block for the development of novel therapeutics. The described two-step approach, involving the formation of the 3-aminopyrazole core followed by regioselective N1-alkylation, provides a reliable pathway for accessing this key intermediate. The mechanistic insights and detailed protocols are intended to empower researchers to confidently synthesize this compound and explore its potential in their drug discovery programs. Further optimization of reaction conditions and purification techniques may lead to improved yields and scalability, facilitating its broader application in medicinal chemistry.

References

-

1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI. Available at: [Link]

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available at: [Link]

-

1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. ResearchGate. Available at: [Link]

-

Fichez, J., Busca, P., & Prestat, G. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty o. Available at: [Link]

-

3-(3-amino-1h-pyrazol-1-yl)propan-1-ol. PubChem. Available at: [Link]

- Production of 3-aminopyrazoles. Google Patents.

-

Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. MDPI. Available at: [Link]

-

3(5)-aminopyrazole. Organic Syntheses. Available at: [Link]

-

Synthesis and characterization of 1H, 4H-3, 6-dinitropyrazolo [4, 3-c]pyrazole amine salts. ResearchGate. Available at: [Link]

-

Carbon-13 NMR spectrum of propan-1-ol. Doc Brown's Chemistry. Available at: [Link]

-

3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. PubMed Central. Available at: [Link]

-

Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. Oncternal Therapeutics. Available at: [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]

-

5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

13C NMR of 1-Propanol. University of Calgary. Available at: [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]

-

3-Amino-1-methyl-1H-pyrazole - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

Sources

An In-depth Technical Guide to 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. By synthesizing data from related structures and established chemical principles, this document elucidates the core chemical properties, potential synthetic routes, and the promising role of this molecule within the broader context of medicinal chemistry.

Introduction: The Significance of the Aminopyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][3][4] The introduction of an amino group to the pyrazole ring, creating an aminopyrazole, further enhances its utility by providing a key site for molecular interactions and further chemical modifications. These derivatives are instrumental in the development of targeted therapies due to their ability to act as versatile pharmacophores.[3][5] 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol combines the features of the aminopyrazole core with a flexible propanol side chain, offering unique opportunities for creating novel molecular entities with tailored pharmacological profiles.

Physicochemical and Spectroscopic Profile

While extensive experimental data for 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol is not widely published, its key properties can be reliably predicted based on its structure and data from analogous compounds.

Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₁N₃O | [6][7] |

| Molecular Weight | 141.17 g/mol | [7] |

| Monoisotopic Mass | 141.09021 Da | [6] |

| XlogP (Predicted) | -0.5 | [6] |

| Hydrogen Bond Donors | 2 | PubChem Prediction |

| Hydrogen Bond Acceptors | 3 | PubChem Prediction |

| Rotatable Bonds | 3 | PubChem Prediction |

The negative predicted XlogP value suggests that 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol is likely to be a polar and water-soluble compound.

Anticipated Spectroscopic Characteristics

The spectroscopic profile of this molecule can be inferred from the characteristic signals of its constituent functional groups.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrazole ring, the amino group, and the propanol side chain. The pyrazole protons would appear in the aromatic region, while the methylene protons of the propanol chain would exhibit characteristic splitting patterns. The protons of the amino and hydroxyl groups may appear as broad singlets.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display six unique signals corresponding to the six carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, with the pyrazole carbons appearing at lower field.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by the presence of strong, broad absorption bands in the region of 3200-3500 cm⁻¹ due to the O-H and N-H stretching vibrations of the hydroxyl and amino groups, respectively.[8][9] C-H stretching vibrations for the alkyl chain would be observed around 2850-3000 cm⁻¹, and C=N and C=C stretching of the pyrazole ring would appear in the 1500-1600 cm⁻¹ region.[10]

-

Mass Spectrometry (MS): High-resolution mass spectrometry would show a molecular ion peak corresponding to the exact mass of the compound. Predicted adducts include [M+H]⁺ at m/z 142.09749 and [M+Na]⁺ at m/z 164.07943.[6] The fragmentation pattern would likely involve the loss of water from the propanol side chain and fragmentation of the alkyl chain.[11]

Synthesis and Reactivity

A plausible synthetic route to 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol would involve the N-alkylation of 3-amino-1H-pyrazole with a suitable three-carbon electrophile.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol.

This reaction would proceed via a nucleophilic substitution, where the pyrazole nitrogen attacks the electrophilic carbon of the 3-bromopropan-1-ol. The use of a base is necessary to deprotonate the pyrazole ring, enhancing its nucleophilicity.

Reactivity Profile

The reactivity of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol is governed by its three primary functional groups: the amino group, the hydroxyl group, and the pyrazole ring.

Caption: Key reactivity sites of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol.

-

Amino Group: The exocyclic amino group is a primary site for nucleophilic attack and can readily undergo reactions such as acylation, alkylation, and diazotization.[12][13] This allows for the introduction of a wide variety of substituents to modulate the molecule's properties.

-

Hydroxyl Group: The primary alcohol of the propanol side chain can be oxidized to an aldehyde or carboxylic acid, or it can undergo esterification or etherification. This provides another handle for further derivatization.

-

Pyrazole Ring: The pyrazole ring itself can undergo electrophilic substitution reactions, although the conditions would need to be carefully controlled to avoid side reactions with the amino and hydroxyl groups.

Applications in Drug Discovery

The structural motifs present in 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol make it a highly attractive building block for the synthesis of novel drug candidates. The pyrazole core is a well-established pharmacophore in a multitude of approved drugs.[2][14] The amino group provides a critical point for hydrogen bonding interactions with biological targets, while the propanol side chain can be modified to optimize pharmacokinetic properties such as solubility and cell permeability.

Derivatives of this compound could be explored for a range of therapeutic areas, including but not limited to:

-

Oncology: Pyrazole derivatives have shown significant potential as anticancer agents.[3]

-

Inflammatory Diseases: The pyrazole scaffold is a cornerstone of many anti-inflammatory drugs.[1][3]

-

Infectious Diseases: Aminopyrazoles have been investigated for their antimicrobial and antibacterial activities.[4]

-

Neurological Disorders: Certain pyrazole-containing compounds have shown activity against targets in the central nervous system.[15]

Safety and Handling

Specific safety data for 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol is not available. However, based on the properties of related compounds such as 1-propanol and aminopyrazoles, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[16][17][18][19]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust.[17][19] Avoid contact with skin and eyes.[16][18]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[17][18][19]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Experimental Protocol: Proposed Synthesis of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol

Objective: To synthesize 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol via N-alkylation of 3-amino-1H-pyrazole.

Materials:

-

3-Amino-1H-pyrazole

-

3-Bromopropan-1-ol

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3-amino-1H-pyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 3-bromopropan-1-ol (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

References

-

Vashchenko, A. V., et al. (2018). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2018(4), M1022. [Link]

-

ResearchGate. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Retrieved from [Link]

-

Al-Qalaf, F., et al. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(10), 6937-6951. [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). Retrieved from [Link]

-

PubChem. (n.d.). 3-(3-amino-1h-pyrazol-1-yl)propan-1-ol. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent progress in the chemical reactivity of 3-Amino-1 H -pyrazol-5(4 H )-one derivatives (part II). Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 1-Propanol. Retrieved from [Link]

-

Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. RSC Medicinal Chemistry, 14(11), 2055-2076. [Link]

-

ResearchGate. (n.d.). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]

-

PubChem. (n.d.). 3-(1H-pyrazol-1-yl)propanamide. Retrieved from [Link]

-

Kumar, R., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(21), 7288. [Link]

-

Al-Mousawi, S. M., et al. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(10), 6937-6951. [Link]

-

Elmaati, T. M. A. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(1), 198-250. [Link]

-

Yüksek, H., et al. (2023). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Letters in Drug Design & Discovery, 20(10), 1234-1246. [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-1-ol. Retrieved from [Link]

-

International Journal of Novel Research and Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

Prestat, G., et al. (2015). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. CHIMIA International Journal for Chemistry, 69(4), 192-200. [Link]

-

Akkurt, M., et al. (2011). 3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2592. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-1-ol. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-5-hydroxypyrazole. Retrieved from [Link]

-

ResearchGate. (n.d.). A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. Retrieved from [Link]

-

Angene Chemical. (n.d.). Safety Data Sheet: 1-tert-Butyl 3-methyl 4-amino-1H-pyrazole-1,3-dicarboxylate. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). Electronic supplementary information. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ijnrd.org [ijnrd.org]

- 5. nbinno.com [nbinno.com]

- 6. PubChemLite - 3-(3-amino-1h-pyrazol-1-yl)propan-1-ol (C6H11N3O) [pubchemlite.lcsb.uni.lu]

- 7. biosynth.com [biosynth.com]

- 8. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. arkat-usa.org [arkat-usa.org]

- 14. researchgate.net [researchgate.net]

- 15. chemimpex.com [chemimpex.com]

- 16. carlroth.com:443 [carlroth.com:443]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

3-(3-amino-1H-pyrazol-1-yl)propan-1-ol structure elucidation

An In-Depth Technical Guide: Structure Elucidation of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor make it a cornerstone in the design of kinase inhibitors, anti-inflammatory drugs, and anticancer agents.[1][2] The compound 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol combines this critical heterocycle with an aminopyrazole pharmacophore and a flexible propanol chain, suggesting potential applications as a linker, a fragment for library synthesis, or a biologically active molecule in its own right.[3][4]

This guide provides a comprehensive, field-proven framework for the unambiguous structural determination of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol. We will move beyond a simple recitation of techniques, focusing instead on the integrated logic and causality behind the experimental choices. The narrative will follow a multi-technique, self-validating approach, ensuring the highest degree of scientific integrity from initial synthesis to final structural confirmation.

Section 1: Synthesis and Purification Strategy

Expertise & Causality: A robust structural elucidation begins with a pure sample. The chosen synthetic route must be logical and the purification rigorous. A plausible and efficient synthesis involves the N-alkylation of 3-aminopyrazole with a suitable three-carbon electrophile.

Proposed Synthetic Protocol: N-Alkylation of 3-Aminopyrazole

-

Reaction Setup: To a round-bottomed flask charged with 3-aminopyrazole (1.0 eq) in a suitable polar aprotic solvent such as Dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 eq). The base is crucial for deprotonating the pyrazole ring nitrogen, rendering it nucleophilic.

-

Addition of Alkylating Agent: Add 3-chloropropan-1-ol (1.1 eq) dropwise to the stirring suspension at room temperature. The slight excess of the alkylating agent helps drive the reaction to completion.

-

Reaction Progression: Heat the mixture to 60-70 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

-

Work-up: Upon completion, cool the reaction mixture, filter off the inorganic base, and remove the DMF under reduced pressure. The resulting crude product is then dissolved in an appropriate solvent (e.g., ethyl acetate) and washed with water to remove any remaining salts or DMF.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude residue is purified by flash column chromatography on silica gel to yield the pure 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol.[5][6]

Section 2: The Integrated Analytical Workflow

The core principle of modern structure elucidation is the convergence of orthogonal data. No single technique is sufficient; instead, we build a cohesive picture where each piece of data validates the others.

Caption: Integrated workflow for structure elucidation.

Section 3: Mass Spectrometry - Determining the Formula

Trustworthiness: High-Resolution Mass Spectrometry (HRMS) is the first checkpoint. It provides the exact mass, allowing for the confident determination of the elemental formula, which must align with the synthetic precursors.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Analyze the sample using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule, [M+H]⁺.

Data Interpretation & Expected Results

The molecular formula for 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol is C₆H₁₁N₃O.

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₆H₁₁N₃O | Derived from starting materials. |

| Monoisotopic Mass | 141.0902 Da | The exact mass calculated for C₆H₁₁N₃O.[7] |

| Observed [M+H]⁺ | ~142.0975 m/z | The expected mass-to-charge ratio for the protonated molecule.[7] |

| Nitrogen Rule | Odd Molecular Weight | The presence of an odd number (3) of nitrogen atoms results in an odd nominal molecular mass.[8][9] |

Predicted Fragmentation Pattern: The most likely fragmentation pathways involve cleavage of the propanol side chain. Key expected fragments include:

-

Loss of H₂O: A common fragmentation for alcohols, leading to a peak at [M-17]⁺.[10]

-

α-Cleavage: Cleavage of the C-C bond adjacent to the oxygen or the pyrazole ring.

-

Side Chain Loss: Cleavage resulting in the pyrazole ring fragment or the propanol fragment.

Section 4: Infrared Spectroscopy - Identifying Functional Groups

Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and reliable method to confirm the presence of key functional groups. The spectrum serves as a fingerprint; the absence or presence of expected peaks provides critical validation of the proposed structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the purified solid or viscous oil directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 650 cm⁻¹.[11]

-

Background Correction: A background spectrum of the clean ATR crystal is taken and automatically subtracted from the sample spectrum.

Data Interpretation & Expected Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |

| 3400 - 3200 | O-H (Alcohol) | Stretch | Strong, Broad |

| 3500 - 3300 | N-H (Amine) | Stretch | Two sharp peaks (primary amine), may overlap with O-H |

| 3150 - 3000 | C-H (Aromatic/Ring) | Stretch | Medium |

| 2960 - 2850 | C-H (Aliphatic) | Stretch | Medium to Strong |

| ~1600 & ~1500 | C=N, C=C (Pyrazole Ring) | Stretch | Medium |

| 1260 - 1000 | C-O (Alcohol) | Stretch | Strong |

References for peak assignments:[10][12][13]

The simultaneous presence of a broad O-H stretch, sharp N-H stretches, and the characteristic ring vibrations provides strong evidence for the successful synthesis of the target molecule.

Section 5: NMR Spectroscopy - The Definitive Connectivity Map

Authoritative Grounding: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and establishes the precise connectivity of the atoms.[14]

Experimental Protocol: NMR Sample Preparation

-

Solvent Choice: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it allows for the observation of exchangeable protons (O-H and N-H₂).

-

Analysis: Acquire a suite of NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).

1D NMR: ¹H and ¹³C Spectra

-

¹H NMR: Provides information on the number of different proton environments, their chemical shifts, integrations (relative number of protons), and splitting patterns (neighboring protons).

-

¹³C NMR with DEPT-135: Identifies the number of unique carbon environments. The DEPT-135 experiment distinguishes carbons with an odd number of attached protons (CH, CH₃ - positive signals) from those with an even number (CH₂ - negative signals). Quaternary carbons are absent in DEPT spectra.[15]

Predicted 1D NMR Assignments (in DMSO-d₆)

| Atom Label | ¹H Shift (ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Shift (ppm) | DEPT-135 |

| Pz-H4 | ~5.7 | d | 1H | ~95 | Positive |

| Pz-H5 | ~7.3 | d | 1H | ~135 | Positive |

| N-CH₂ (C1') | ~4.0 | t | 2H | ~45 | Negative |

| -CH₂- (C2') | ~2.0 | p | 2H | ~32 | Negative |

| CH₂-O (C3') | ~3.5 | t | 2H | ~58 | Negative |

| Pz-C3-NH₂ | - | - | - | ~155 | Quaternary |

| -NH₂ | ~5.0 | s (broad) | 2H | - | - |

| -OH | ~4.5 | t (broad) | 1H | - | - |

Note: Chemical shifts are estimates based on typical values for similar structures.[16][17] The OH and NH₂ signals are broad and their positions can vary. A D₂O shake experiment will cause these signals to disappear, confirming their assignment.

2D NMR: Connecting the Pieces

COSY (¹H-¹H Correlation): This experiment identifies protons that are coupled (typically through 2 or 3 bonds).[18]

-

Expected Correlations: A clear correlation path will be visible along the propanol chain: H1' ↔ H2' ↔ H3' . A correlation between the pyrazole protons H4 ↔ H5 will also be observed.

HSQC (¹H-¹³C Single-Bond Correlation): This experiment maps each proton directly to the carbon it is attached to.[15][19]

-

Expected Correlations: It will show cross-peaks connecting H4 to C4, H5 to C5, H1' to C1', H2' to C2', and H3' to C3', confirming the assignments made in the 1D spectra.

HMBC (¹H-¹³C Multiple-Bond Correlation): This is the key experiment for establishing the overall molecular framework by showing correlations between protons and carbons over 2 and 3 bonds.[19][20]

Key HMBC Correlations to Confirm the Structure:

Caption: Key HMBC correlations confirming the link between the pyrazole ring and the propanol chain.

-

The Crucial Link: The protons of the N-CH₂ group (H1' ) are the bridge. Their correlation to the pyrazole ring carbons C5 and C3 unambiguously confirms that the propanol chain is attached to the N1 position of the pyrazole ring.

-

Chain Confirmation: Correlations from H1' to C2' , and H3' to C2' validate the structure of the three-carbon chain.

-

Ring Confirmation: Correlations from the pyrazole proton H5 to carbons C3 and C4 confirm the substitution pattern on the ring.

Section 6: Single-Crystal X-Ray Crystallography - The Gold Standard

Authoritative Grounding: When an unambiguous, solid-state structure is required, for instance, for pharmaceutical patent applications or to study intermolecular interactions, single-crystal X-ray crystallography is the definitive technique.[21][22] It provides a precise 3D map of electron density, from which atomic positions, bond lengths, and bond angles can be determined with exceptional accuracy.

Experimental Protocol: Crystal Growth and Data Collection

-

Crystallization: Growing X-ray quality crystals is often the most challenging step.[6][23] A common method is slow evaporation:

-

Dissolve the purified compound in a minimal amount of a suitable solvent in which it is moderately soluble (e.g., ethanol or an ethyl acetate/hexane mixture).

-

Loosely cap the vial and allow the solvent to evaporate slowly and undisturbed over several days.[24]

-

-

Mounting and Data Collection: A suitable single crystal is mounted on a goniometer and cooled in a stream of cold nitrogen gas (~100 K) to minimize thermal motion.[22] The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected.

-

Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map, which is then refined to yield the final atomic model.

Expected Outcome: The result is a definitive 3D structure of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol, confirming the connectivity established by NMR and providing precise geometric data. It will also reveal details of the crystal packing and any intermolecular hydrogen bonding involving the amine, alcohol, and pyrazole nitrogen atoms.

Conclusion: A Self-Validating System

The structure elucidation of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol, as outlined, represents a robust, self-validating system. HRMS establishes the correct elemental formula. FTIR confirms the presence of the required functional groups. The complete suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity. Finally, X-ray crystallography can offer the ultimate confirmation with a precise three-dimensional structure. This rigorous, multi-faceted approach ensures the highest level of scientific integrity, a non-negotiable standard in research and drug development.

References

-

Vashchenko, A. V., et al. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2022(2), M1373. Available at: [Link]

-

ResearchGate. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Available at: [Link]

-

Metz, T., et al. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 24(13), 10892. Available at: [Link]

-

PubChem. 3-(3-amino-1h-pyrazol-1-yl)propan-1-ol. National Center for Biotechnology Information. Available at: [Link]

-

TMP Chem. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

-

Jimeno, M. L., et al. (2006). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 44(8), 812-816. Available at: [Link]

-

Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. Available at: [Link]

-

Arkivoc. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Available at: [Link]

-

Kuppler, F., et al. (2020). Absolute Configuration of Small Molecules by Co-crystallization. Angewandte Chemie International Edition, 59(28), 11420-11425. Available at: [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

-

ResearchGate. Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. Available at: [Link]

-

Chemistry LibreTexts. (2022). HMBC and HMQC Spectra. Available at: [Link]

-

Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1833-1855. Available at: [Link]

-

Michigan State University Department of Chemistry. X-Ray Crystallography Laboratory. Available at: [Link]

-

Winter, A. (2016). How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com. Available at: [Link]

-

University of Bath. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Available at: [Link]

-

The Royal Society of Chemistry. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

-

Çetin, C., et al. (2022). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Pharmaceuticals, 15(11), 1335. Available at: [Link]

-

International Journal of Multidisciplinary Research and Development. (2021). Studying the composition of alcohols using IR spectroscopy. Available at: [Link]

-

Çetin, C., et al. (2022). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Pharmaceuticals, 15(11), 1335. Available at: [Link]

-

PubChem. 3-Amino-5-hydroxypyrazole. National Center for Biotechnology Information. Available at: [Link]

-

Wikipedia. X-ray crystallography. Available at: [Link]

-

Alam, M. A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(9), 1105. Available at: [Link]

-

Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685. Available at: [Link]

-

Yaylayan, V. A., & Harty-Majors, S. (2000). Monitoring carbonyl-amine reaction between pyruvic acid and alpha-amino alcohols by FTIR spectroscopy--a possible route to Amadori products. Journal of Agricultural and Food Chemistry, 48(2), 221-5. Available at: [Link]

-

University of Rochester Department of Chemistry. How To: Grow X-Ray Quality Crystals. Available at: [Link]

-

ResearchGate. (2018). Theoretical NMR correlations based Structure Discussion. Available at: [Link]

- Friebolin, H. (2011). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.

-

Dr. Puspendra Classes. (2018). Part 19: Mass Spectrometry - Factors affecting Fragmentation Pattern. YouTube. Available at: [Link]

-

Tu, W., et al. (2016). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters, 18(1), 132-135. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. Product Catalog. Available at: [Link]

-

Wang, Y., et al. (2009). 3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2711. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. turkjps.org [turkjps.org]

- 4. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. How To [chem.rochester.edu]

- 7. PubChemLite - 3-(3-amino-1h-pyrazol-1-yl)propan-1-ol (C6H11N3O) [pubchemlite.lcsb.uni.lu]

- 8. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. allsubjectjournal.com [allsubjectjournal.com]

- 12. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 13. Monitoring carbonyl-amine reaction between pyruvic acid and alpha-amino alcohols by FTIR spectroscopy--a possible route to Amadori products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. web.uvic.ca [web.uvic.ca]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. emerypharma.com [emerypharma.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. youtube.com [youtube.com]

- 21. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 22. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 23. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 24. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

An In-Depth Technical Guide to 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol (CAS 1249733-51-4): A Versatile Scaffold for Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and likely biological significance of 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol, CAS number 1249733-51-4. While specific research on this particular molecule is limited, its structural motif, the aminopyrazole core, is a well-established and highly valued scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. This guide will, therefore, delve into the known attributes of the aminopyrazole class to infer the potential applications and research avenues for this compound.

Core Compound Identification and Properties

Chemical Identity:

-

CAS Number: 1249733-51-4

-

Systematic Name: 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol

-

Molecular Formula: C₆H₁₁N₃O

-

Structure:

-

Canonical SMILES: C1=CN(C(=C1)N)CCCO

-

InChI: InChI=1S/C6H11N3O/c7-6-4-8-9(5-6)2-1-3-10/h4-5,10H,1-3,7H2

-

InChI Key: SFYNEVYTYPHPBM-UHFFFAOYSA-N

-

Physicochemical Properties:

A summary of the available and predicted physicochemical properties of 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol is presented in Table 1. These properties are crucial for understanding its potential for solubility, permeability, and handling in a laboratory setting.

| Property | Value | Source |

| Molecular Weight | 141.17 g/mol | Fluorochem[1] |

| LogP (Predicted) | -1.06 | Fluorochem[1] |

| Hydrogen Bond Donors | 2 | Fluorochem[1] |

| Hydrogen Bond Acceptors | 3 | Fluorochem[1] |

| Purity | Typically ≥95% | Fluorochem[1] |

Note: LogP is a measure of lipophilicity. A negative value suggests good aqueous solubility.

The Aminopyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The addition of an amino group creates the aminopyrazole scaffold, a structure that has garnered significant attention in medicinal chemistry. This is due to its ability to act as a versatile building block in the synthesis of compounds with a wide range of biological activities.

Aminopyrazole derivatives have been investigated for their potential as:

-

Anti-inflammatory agents

-

Anticancer therapeutics

-

Antiviral compounds

-

Antimicrobial agents

-

Central nervous system modulators

A particularly fruitful area of research has been the development of aminopyrazole-based kinase inhibitors .[2][3][4]

Potential as a Kinase Inhibitor

Kinases are a class of enzymes that play a critical role in cell signaling by catalyzing the transfer of a phosphate group from ATP to a specific substrate. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The aminopyrazole core is adept at interacting with the ATP-binding pocket of kinases, often forming key hydrogen bonds with the hinge region of the enzyme.[3] This makes it an excellent starting point for the design of potent and selective kinase inhibitors.

Mechanism of Action:

The general mechanism by which aminopyrazole-based inhibitors function is through competitive inhibition of ATP binding. The aminopyrazole core can mimic the purine ring of ATP, allowing it to fit into the active site of the kinase. The amino group and the pyrazole nitrogens can form hydrogen bonds with the backbone of the kinase's hinge region, effectively blocking the binding of ATP and preventing the downstream phosphorylation cascade.

The following diagram illustrates the general principle of kinase inhibition by an aminopyrazole-based compound.

Caption: General mechanism of kinase inhibition by an aminopyrazole scaffold.

Potential Kinase Targets:

Based on studies of structurally related aminopyrazole derivatives, 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol could serve as a precursor for inhibitors targeting a variety of kinases, including but not limited to:

-

AXL Receptor Tyrosine Kinase: AXL is implicated in cancer progression, metastasis, and drug resistance.[5]

-

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers.[1]

-

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[3]

Synthesis and Derivatization

Representative Synthetic Workflow:

The following diagram outlines a generalized workflow for the synthesis and subsequent derivatization of an aminopyrazole compound, which could be adapted for the synthesis of derivatives of CAS 1249733-51-4.

Caption: Generalized workflow for the synthesis of aminopyrazole derivatives.

Experimental Protocol: Representative Synthesis of a Substituted Aminopyrazole

The following is a representative protocol for the synthesis of a substituted aminopyrazole, which illustrates the key steps and considerations. This protocol is for informational purposes and would require optimization for the specific synthesis of 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol and its derivatives.

-

Reaction Setup: To a solution of a suitable β-ketonitrile (1 equivalent) in a polar solvent such as ethanol, add hydrazine hydrate (1.1 equivalents).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol. Based on the available supplier safety data, the following hazards are associated with this compound:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

-

Safety glasses with side shields or goggles

-

Chemical-resistant gloves (e.g., nitrile)

-

A lab coat

-

Work in a well-ventilated area or a fume hood.

Always consult the most recent Safety Data Sheet (SDS) from the supplier before handling this chemical.

Future Directions and Research Applications

3-(4-amino-1H-pyrazol-1-yl)propan-1-ol represents a valuable, yet underexplored, chemical entity. Its aminopyrazole core strongly suggests its potential as a starting point for the development of novel kinase inhibitors. Future research efforts could focus on:

-

Library Synthesis: Utilizing the propanol and amino functionalities for combinatorial derivatization to create a library of novel compounds.

-

Screening: Screening this library against a panel of kinases to identify potential hits.

-

Structure-Activity Relationship (SAR) Studies: For any identified hits, performing SAR studies to optimize potency and selectivity.

-

In Vitro and In Vivo Evaluation: Testing promising compounds in cell-based assays and animal models to assess their therapeutic potential.

Conclusion

While 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol (CAS 1249733-51-4) is not extensively characterized in the scientific literature, its chemical structure places it in the esteemed class of aminopyrazoles. This scaffold is a cornerstone in the design of kinase inhibitors, with numerous examples demonstrating potent and selective activity against a range of important cancer targets. This technical guide has provided a framework for understanding the potential of this compound, from its fundamental properties to its likely application in drug discovery. It is hoped that this information will inspire and facilitate further research into this promising molecule and its derivatives.

References

-

Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

-

Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. PMC. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. [Link]

Sources

- 1. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]

- 3. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

3-(3-amino-1H-pyrazol-1-yl)propan-1-ol mechanism of action

An In-depth Technical Guide to the Putative Mechanism of Action of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the proposed mechanism of action for the novel chemical entity, 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol. In the absence of direct empirical data for this specific molecule, this document leverages established principles of medicinal chemistry and structure-activity relationships (SAR) to posit a well-grounded hypothesis. The core of this hypothesis centers on the compound's structural resemblance to a class of well-documented kinase inhibitors. The 3-amino-1H-pyrazole moiety is a privileged scaffold known to interact with the ATP-binding pocket of various protein kinases.[1][2] Consequently, we propose that 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol functions as a kinase inhibitor. This guide provides a comprehensive framework for validating this hypothesis, including detailed, field-proven experimental protocols and the scientific rationale underpinning each step.

Introduction: The Pyrazole Scaffold and a Mechanistic Hypothesis

The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized for its metabolic stability and versatile biological activities.[1] Pyrazole derivatives have been successfully developed into therapeutics for a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders.[1] A particularly noteworthy subset of these compounds features a 3-amino-1H-pyrazole core. This specific arrangement of atoms has been identified as a potent pharmacophore for the inhibition of protein kinases, a class of enzymes that play a central role in cellular signaling.[2][3]

The molecule of interest, 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol, possesses this key 3-aminopyrazole moiety. While this specific compound is not extensively characterized in the scientific literature, its structure strongly suggests a potential interaction with the ATP-binding sites of protein kinases. The aminopyrazole core is known to form a triad of hydrogen bonds with the hinge region residues of kinases, a critical interaction for potent inhibition.[3]

Therefore, this guide is built upon the central hypothesis that 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol acts as a competitive inhibitor of one or more protein kinases. The subsequent sections will elaborate on this proposed mechanism and provide a detailed roadmap for its experimental validation.

Proposed Mechanism of Action: Inhibition of the Cyclin-Dependent Kinase (CDK) Family

Given the prevalence of the 3-aminopyrazole scaffold in clinically evaluated CDK inhibitors, we propose the Cyclin-Dependent Kinase (CDK) family as a primary putative target for 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol.[3] CDKs are serine/threonine kinases that are essential for the regulation of the cell cycle, transcription, and other fundamental cellular processes.[3] Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[4]

Molecular Interaction with the Kinase ATP-Binding Site

The proposed mechanism of inhibition involves the competitive binding of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol to the ATP-binding pocket of a CDK, such as CDK2 or CDK5. The aminopyrazole core is predicted to form key hydrogen bonding interactions with the backbone of the kinase's hinge region, mimicking the interactions of the adenine ring of ATP. The propan-1-ol sidechain would extend into the solvent-exposed region, and its hydroxyl group could form additional hydrogen bonds, potentially enhancing binding affinity and selectivity.

Downstream Cellular Consequences of CDK Inhibition

Inhibition of CDKs by 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol is predicted to have significant downstream effects on cellular function, primarily through the disruption of the cell cycle. For example, inhibition of CDK2 would be expected to cause an arrest in the G1/S phase of the cell cycle.[3] This would, in turn, lead to a reduction in cell proliferation and could potentially induce apoptosis (programmed cell death).[1]

Caption: Proposed signaling pathway of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol.

Experimental Validation Framework

To rigorously test the hypothesis that 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol is a kinase inhibitor, a multi-tiered experimental approach is necessary. This framework begins with direct biochemical assays and progresses to cell-based validation of target engagement and phenotypic outcomes.

Caption: Experimental workflow for validating the proposed mechanism of action.

In Vitro Kinase Inhibition Assay

The first step is to determine if the compound can directly inhibit the enzymatic activity of a purified kinase.[5] A variety of assay formats can be used, including radiometric and fluorescence-based methods.[5]

Protocol: Radiometric [γ-³²P]-ATP Kinase Assay

This is a highly sensitive and direct method for measuring kinase activity.[6]

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing kinase buffer, the purified target kinase (e.g., CDK2/Cyclin A), and the substrate protein (e.g., Histone H1).

-

Compound Addition: Add varying concentrations of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol to the wells. Include a positive control (a known inhibitor of the kinase) and a negative control (DMSO vehicle).

-

Initiate Reaction: Start the kinase reaction by adding a solution containing MgCl₂ and [γ-³²P]-ATP.[7] Incubate at 30°C for a specified time (e.g., 30 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid) or by spotting the reaction mixture onto phosphocellulose paper.

-

Washing: Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]-ATP.

-

Detection: Quantify the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

| Compound | Putative Target Kinase | Predicted IC₅₀ (nM) |

| 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol | CDK2/Cyclin A | 10 - 500 |

| Known CDK2 Inhibitor (e.g., Roscovitine) | CDK2/Cyclin A | 100 - 1000 |

| DMSO (Vehicle Control) | CDK2/Cyclin A | > 10,000 |

Cell-Based Assays for Phenotypic and Mechanistic Validation

Once in vitro activity is confirmed, the next crucial step is to assess the compound's effects in a cellular context.

3.2.1. Cell Viability Assay

This assay determines the effect of the compound on the proliferation and viability of cancer cell lines that are known to be dependent on the target kinase.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This is a homogeneous assay that measures ATP levels as an indicator of metabolically active cells.[8][9]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, a breast cancer cell line with active CDKs) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol for a specified duration (e.g., 72 hours).

-

Reagent Addition: Add the CellTiter-Glo® reagent directly to each well.[8] This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Signal Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control and calculate the GI₅₀ (the concentration of compound that inhibits cell growth by 50%).

3.2.2. Western Blot Analysis of Target Phosphorylation

This experiment is critical to confirm that the compound is engaging with its intended target within the cell and inhibiting its activity.

Protocol: Western Blot for Phospho-CDK Substrates

-

Cell Treatment and Lysis: Treat cells with the compound for a short period (e.g., 1-2 hours). Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of a known CDK substrate (e.g., phospho-Rb). Also, probe a separate blot with an antibody for the total protein to serve as a loading control.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: A dose-dependent decrease in the phosphorylated substrate, with no change in the total protein level, would confirm target engagement and inhibition.

3.2.3. Cell Cycle Analysis by Flow Cytometry

This assay directly assesses the functional consequence of CDK inhibition.

Protocol: Propidium Iodide Staining for DNA Content

-

Cell Treatment: Treat cells with the compound at concentrations around the GI₅₀ value for a duration corresponding to one to two cell cycles (e.g., 24-48 hours).

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.[10]

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A. PI is a fluorescent dye that binds to DNA, and RNase A is included to prevent staining of RNA.[11]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

-

Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12] An accumulation of cells in the G1 phase would be consistent with CDK2 inhibition.

Conclusion and Future Directions

The structural features of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol provide a strong rationale for proposing its mechanism of action as a kinase inhibitor, with a particular focus on the CDK family. The experimental framework detailed in this guide offers a robust and logical progression to rigorously test this hypothesis. Successful validation of this mechanism would position this compound as a valuable lead for further optimization in drug discovery programs targeting cancer and other proliferation-driven diseases. Future work should include broader kinase profiling to assess selectivity and structure-based design to enhance potency and pharmacokinetic properties.

References

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. (2020). Bioorganic & Medicinal Chemistry Letters, 30(21), 127523. [Link]

-

Kinase assays. (2020, September 1). BMG LABTECH. Retrieved January 26, 2026, from [Link]

-

3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters, 25(1), 111-115. [Link]

-

Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (2020). Journal of Medicinal Chemistry, 63(22), 13654-13668. [Link]

-

Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. (2009). Journal of Medicinal Chemistry, 52(9), 2865-2875. [Link]

-

Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. (2022). Journal of Medicinal Chemistry, 65(23), 15773-15793. [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved January 26, 2026, from [Link]

-

In vitro kinase assay. (2023, September 23). protocols.io. Retrieved January 26, 2026, from [Link]

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences, 22(16), 8683. [Link]

-

In vitro kinase assay. (2022, September 1). Bio-protocol. Retrieved January 26, 2026, from [Link]

-

Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

-

Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved January 26, 2026, from [Link]

-

In vitro NLK Kinase Assay. (2014). Bio-protocol, 4(23), e1315. [Link]

-

Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. Retrieved January 26, 2026, from [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Current Organic Chemistry, 27(11), 939-955. [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved January 26, 2026, from [Link]

-

Pan/Phospho Analysis For Western Blot Normalization. (2017, March 15). protocols.io. Retrieved January 26, 2026, from [Link]

-

CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. (2023, August 15). YouTube. Retrieved January 26, 2026, from [Link]

-

Assaying cell cycle status using flow cytometry. (2012). Methods in Molecular Biology, 915, 239-247. [Link]

-

In vitro kinase assay v1. (2023, June 27). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Western Blot Analysis of Phosphorylated Proteins. (n.d.). FUJIFILM Wako Chemicals. Retrieved January 26, 2026, from [Link]

-

A cell-based screening assay to identify novel kinase inhibitors. (2020). Cancer Research, 80(16_Supplement), 4040. [Link]

-

Cell Cycle Analysis by Flow Cytometry. (2020, October 28). YouTube. Retrieved January 26, 2026, from [Link]

-

Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). Trends in Cancer, 1(4), 1-14. [Link]

-

Structure Activity Relationships. (n.d.). Drug Design Org. Retrieved January 26, 2026, from [Link]

-

Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. (2023). RSC Medicinal Chemistry, 14(12), 2374-2412. [Link]

Sources

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro kinase assay [protocols.io]

- 8. promega.com [promega.com]

- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.de]

- 10. wp.uthscsa.edu [wp.uthscsa.edu]

- 11. Flow cytometry with PI staining | Abcam [abcam.com]

- 12. Cell Cycle Analysis by Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

A Technical Guide to the Discovery of Novel Pyrazole-Containing Compounds

Prepared for: Researchers, Scientists, and Drug Development Professionals

From the desk of a Senior Application Scientist, this guide provides an in-depth exploration of the strategies and methodologies pivotal to the discovery and development of novel pyrazole-based therapeutic agents. This document eschews rigid templates in favor of a logical, causality-driven narrative that reflects field-proven insights.

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a versatile building block in drug design.[1] This guide delineates the critical stages of discovering novel pyrazole-containing compounds, from foundational synthetic strategies and rational drug design to detailed experimental protocols and characterization. We will explore the causal relationships behind experimental choices, provide self-validating protocols, and ground key claims in authoritative references, offering a comprehensive resource for professionals in the field.

The Enduring Significance of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole motif, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug discovery.[1] Over 50 synthetic medicines on the global market contain a pyrazole core, with the FDA having approved more than 30 since 2011 alone.[1] These drugs address a wide spectrum of diseases, including cancer, inflammation, cardiovascular conditions, and infectious diseases.[1][3][4]

The scaffold's success can be attributed to several key features:

-

Metabolic Stability: The pyrazole nucleus often enhances the metabolic stability of drug candidates.[2]

-

Bioisosterism: Pyrazole can serve as a bioisostere for other aromatic rings like benzene or imidazole. This substitution can improve physicochemical properties such as solubility and lipophilicity while maintaining or enhancing biological activity.[1]

-

Versatile Interactions: The two nitrogen atoms allow for a variety of non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking, which are crucial for potent and selective binding.[1]

These attributes make the pyrazole scaffold a high-value starting point for hit-to-lead and lead optimization campaigns.

Core Synthetic Strategies for Novel Pyrazole Analogs

The construction of the pyrazole ring is a well-established area of organic synthesis. The choice of synthetic route is dictated by the desired substitution pattern, availability of starting materials, and scalability.

The Knorr Pyrazole Synthesis

A classic and reliable method is the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[5][6]

Causality: This method is often preferred for its operational simplicity and the wide availability of both 1,3-dicarbonyl and hydrazine starting materials. The reaction mechanism allows for predictable regioselectivity based on the reactivity of the two carbonyl groups.[5][7] For instance, the more electrophilic carbonyl will typically be attacked first by the more nucleophilic nitrogen of the hydrazine.

Mechanism Overview:

-

Initial Condensation: The hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.

-

Cyclization: Intramolecular attack by the remaining nitrogen atom onto the second carbonyl group.

-

Dehydration: Elimination of a water molecule to form the aromatic pyrazole ring.[5]

The Paal-Knorr Synthesis

While the Paal-Knorr synthesis is more famously associated with furan and pyrrole synthesis from 1,4-dicarbonyls, its principles can be adapted.[8][9] The analogous pyrazole synthesis involves the reaction of a 1,3-dicarbonyl compound's vinylogous imine or enamine with hydrazine.